molecular formula C7H8N2O B1441604 2-Amino-6-methylnicotinaldehyde CAS No. 885276-99-3

2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604
CAS No.: 885276-99-3
M. Wt: 136.15 g/mol
InChI Key: RPFQGCDZCNDOIO-UHFFFAOYSA-N
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Description

2-Amino-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, featuring an amino group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position

Scientific Research Applications

2-Amino-6-methylnicotinaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as having acute oral and dermal toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, and washing face, hands, and any exposed skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylnicotinaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the nitration of 2-methylpyridine followed by reduction to form 2-amino-6-methylpyridine. Subsequent formylation at the 3-position yields the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. These methods are optimized for cost-effectiveness and efficiency, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylnicotinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions involving the amino group.

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-6-methylnicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine-4-carbaldehyde
  • 2-Amino-5-methylpyridine-3-carbaldehyde
  • 2-Amino-6-ethylpyridine-3-carbaldehyde

Uniqueness

2-Amino-6-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and interactions are required .

Properties

IUPAC Name

2-amino-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFQGCDZCNDOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694767
Record name 2-Amino-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-99-3
Record name 2-Amino-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylnicotinaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a methylene chloride (8 mL) solution of (2-amino-6-methyl-pyridin-3-yl)-methanol (379 mg, 2.74 mmol) described in Manufacturing Example 170-1-3 was added manganese (IV) dioxide (1.19 mg, 13.7 mmol) at room temperature, which was stirred for 11 hours at room temperature. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:2) to obtain the title compound (328 mg, 88%).
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
1.19 mg
Type
catalyst
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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